(2-Nitrophenoxy)acetic acid

Description

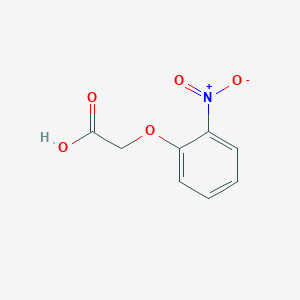

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHHDWAHJRRYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075154 | |

| Record name | (2-Nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-87-1 | |

| Record name | 2-Nitrophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitrophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-NITROPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B62BR9H4XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the properties of (2-Nitrophenoxy)acetic acid

An In-Depth Technical Guide to (2-Nitrophenoxy)acetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Nitrophenoxy)acetic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agricultural science, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.

Compound Identification and Nomenclature

(2-Nitrophenoxy)acetic acid is an organic compound characterized by an acetic acid group linked to a benzene ring via an ether bond, with a nitro group positioned ortho to the ether linkage.[1] This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic precursor.

-

IUPAC Name : 2-(2-nitrophenoxy)acetic acid[1]

-

Synonyms : o-Nitrophenoxyacetic acid, 2-NITROPHENOXYACETIC ACID[1]

-

CAS Number : 1878-87-1[1]

-

Molecular Formula : C₈H₇NO₅[1]

-

InChIKey : TYHHDWAHJRRYCU-UHFFFAOYSA-N[1]

Caption: Chemical structure of (2-Nitrophenoxy)acetic acid.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. The properties of (2-Nitrophenoxy)acetic acid are summarized below. Its structure, featuring a carboxylic acid group, an aromatic ether, and a C-nitro compound, defines its behavior.[1]

| Property | Value | Source |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | 183-190 °C | [2] |

| Solubility | Soluble in organic solvents | [2] |

| pKa | Data not explicitly available; expected to be weakly acidic due to the carboxylic acid group. |

Synthesis and Reactivity

Synthesis via Williamson Ether Synthesis

The most direct and common method for preparing (2-Nitrophenoxy)acetic acid is through a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of 2-nitrophenol to form a phenoxide ion, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid.

The causality behind this choice of reaction is its high efficiency and specificity for forming ether linkages. The phenolic proton of 2-nitrophenol is acidic and readily removed by a suitable base (e.g., sodium hydroxide), forming the sodium 2-nitrophenoxide. This phenoxide is a potent nucleophile that displaces the halide from the haloacetic acid. The electron-withdrawing nature of the ortho-nitro group enhances the acidity of the phenolic proton, facilitating the initial deprotonation step.

Caption: Workflow for the synthesis of (2-Nitrophenoxy)acetic acid.

Experimental Protocol: Synthesis of (2-Nitrophenoxy)acetic acid

This protocol is a representative procedure based on the principles of Williamson ether synthesis.

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.9 g (0.1 mol) of 2-nitrophenol in 100 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide.

-

Addition of Reagent : To the resulting solution of sodium 2-nitrophenoxide, add a solution of 9.5 g (0.1 mol) of chloroacetic acid in 50 mL of water.

-

Reflux : Heat the reaction mixture to reflux and maintain it for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until it is acidic to litmus paper. The product will precipitate out of the solution.

-

Isolation : Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification : Wash the collected solid with cold water to remove inorganic salts. Recrystallize the crude product from hot water or an ethanol-water mixture to yield pure (2-Nitrophenoxy)acetic acid.

-

Drying : Dry the purified crystals in a vacuum oven at 60-70 °C.

Key Reactivity

The reactivity of (2-Nitrophenoxy)acetic acid is dominated by its three functional groups: the nitro group, the carboxylic acid, and the aromatic ring.

-

Reduction of the Nitro Group : The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. This transformation is pivotal as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the molecule's electronic properties and reactivity.[3] The resulting 2-(2-aminophenoxy)acetic acid is a key precursor for heterocyclic synthesis.

-

Reactions of the Carboxylic Acid : The carboxylic acid moiety undergoes typical reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (with amines, often requiring activation with reagents like thionyl chloride or carbodiimides).

-

Intramolecular Cyclization : The ortho positioning of the ether linkage and the nitro group allows for facile intramolecular cyclization upon reduction. The newly formed amino group can react with the adjacent acetic acid side chain (or its activated derivative) to form lactams (oxindoles) and other valuable heterocyclic systems.[3] This intramolecular reactivity is a cornerstone of its utility in medicinal chemistry.

Caption: Reductive cyclization pathway of (2-Nitrophenoxy)acetic acid.

Applications in Research and Drug Development

While phenoxyacetic acids as a class have broad applications, (2-Nitrophenoxy)acetic acid is primarily valued as a synthetic intermediate . Its utility stems from the strategic placement of its functional groups, which allows for the construction of more complex molecular architectures.

-

Heterocyclic Synthesis : As outlined in the reactivity section, its most significant application is as a precursor to nitrogen-containing heterocycles. These scaffolds are prevalent in many biologically active molecules and pharmaceutical agents.

-

Pharmaceutical Development : The broader class of phenoxyacetic acid derivatives has been explored for a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] (2-Nitrophenoxy)acetic acid serves as a key building block in the synthesis of novel compounds for screening in these therapeutic areas.

-

Agricultural Chemistry : Related nitrophenoxyacetic acid compounds have been investigated for herbicidal properties.[2] They can function as plant growth regulators, acting as synthetic auxins. The specific isomer, (2-Nitrophenoxy)acetic acid, can be used to synthesize analogs for research in sustainable agriculture.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of (2-Nitrophenoxy)acetic acid.

-

¹³C NMR : Spectral data from Aldrich Chemical Company is available for reference.[1]

-

Mass Spectrometry (GC-MS) : The NIST Mass Spectrometry Data Center reports a spectrum with 111 total peaks. The top three peaks by m/z are at 106, 123, and 65.[1]

-

Infrared (IR) Spectroscopy : FTIR spectra, typically obtained using a KBr wafer technique, are available from sources like SpectraBase.[1] Key expected signals would include strong C=O stretching from the carboxylic acid, C-O stretching from the ether, and characteristic peaks for the aromatic ring and the N-O stretching of the nitro group.

Safety and Handling

(2-Nitrophenoxy)acetic acid is classified as hazardous and requires careful handling in a laboratory setting.

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA or EN166 standards.[5]

-

Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[6]

-

-

First Aid Measures :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5][6]

-

Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion : Do not induce vomiting. Clean mouth with water and seek medical attention.[5]

-

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[6]

This guide provides a foundational understanding of (2-Nitrophenoxy)acetic acid, highlighting its synthesis, reactivity, and potential as a strategic tool for chemical innovation. Researchers are encouraged to consult the referenced literature for further detailed studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-Nitrophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Nitrophenoxy)acetic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the synthetic protocol via the Williamson ether synthesis, outlines extensive characterization methodologies, and presents the corresponding data in a clear and accessible format.

Synthesis of (2-Nitrophenoxy)acetic acid

The synthesis of (2-Nitrophenoxy)acetic acid is commonly achieved through the Williamson ether synthesis.[1][2] This method involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.[1] In this specific synthesis, 2-nitrophenol is deprotonated by a base to form the 2-nitrophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.[3][4]

Reaction Scheme

The overall reaction is as follows:

-

Step 1: Deprotonation of 2-nitrophenol: The acidic proton of the hydroxyl group on 2-nitrophenol is abstracted by a strong base, typically sodium hydroxide (NaOH), to form the sodium 2-nitrophenoxide salt.

-

Step 2: Nucleophilic Substitution (SN2): The resulting 2-nitrophenoxide ion attacks the alpha-carbon of chloroacetic acid in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the ether linkage.[1][2]

-

Step 3: Acidification: The reaction mixture is then acidified to protonate the carboxylate, yielding the final product, (2-Nitrophenoxy)acetic acid.

Experimental Protocol

Materials:

-

2-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 6M

-

Water (distilled or deionized)

-

Diethyl ether (for extraction)

-

Litmus paper

Procedure: [3]

-

Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of 2-nitrophenol in an aqueous solution of sodium hydroxide (e.g., 30% NaOH).

-

Addition of Haloacetic Acid: To this solution, add a slight molar excess of chloroacetic acid.

-

Heating: Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes with stirring.

-

Cooling and Dilution: After the reaction is complete, cool the flask to room temperature and dilute the mixture with water.

-

Acidification: Carefully acidify the solution by the dropwise addition of 6M hydrochloric acid until the solution is acidic, as confirmed by litmus paper. The product will precipitate out of the solution.

-

Extraction: Transfer the acidic mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Isolation: The ether layer, containing the desired product, can be further washed and dried. The final product is typically obtained by evaporating the solvent, followed by recrystallization from hot water to yield purified crystals.

Synthesis Workflow Diagram

References

(2-Nitrophenoxy)acetic acid chemical structure and IUPAC name

This technical guide provides a comprehensive overview of (2-Nitrophenoxy)acetic acid, including its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and its putative applications in agricultural and biochemical research. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

(2-Nitrophenoxy)acetic acid is an organic compound characterized by a nitrophenoxy group attached to an acetic acid moiety.

-

IUPAC Name: 2-(2-nitrophenoxy)acetic acid[1]

-

Chemical Structure:

The chemical structure consists of a benzene ring substituted with a nitro group at the ortho position, which is connected via an ether linkage to the alpha carbon of an acetic acid molecule.

Physicochemical Properties

A summary of the key quantitative data for (2-Nitrophenoxy)acetic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | PubChem[1] |

| Molecular Weight | 197.14 g/mol | PubChem[1] |

| Melting Point | 157 °C | Biosynth[2] |

| pKa | 4.7 | Biosynth[2] |

| Appearance | White solid | - |

| Solubility | Soluble in organic solvents | - |

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The synthesis of (2-Nitrophenoxy)acetic acid can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers.[3][4] This procedure involves the reaction of 2-nitrophenol with an alkali salt of chloroacetic acid.

Materials:

-

2-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

pH indicator paper

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Sodium 2-Nitrophenoxide: In a round-bottom flask, dissolve a specific molar equivalent of 2-nitrophenol in an aqueous solution of sodium hydroxide. The reaction is typically stirred at room temperature until the 2-nitrophenol is completely deprotonated to form the sodium 2-nitrophenoxide salt.

-

Preparation of Sodium Chloroacetate: In a separate beaker, dissolve a slight molar excess of chloroacetic acid in an aqueous solution of sodium hydroxide.

-

Reaction: Slowly add the sodium chloroacetate solution to the flask containing the sodium 2-nitrophenoxide. The reaction mixture is then heated to reflux with continuous stirring for a period of 2-4 hours to facilitate the nucleophilic substitution reaction.

-

Work-up: After the reflux period, the reaction mixture is cooled to room temperature. The solution is then acidified with hydrochloric acid to a pH of approximately 2-3, which protonates the carboxylate to form the desired (2-Nitrophenoxy)acetic acid, causing it to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure (2-Nitrophenoxy)acetic acid.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Potential Applications and Biological Role

Phenoxyacetic acid derivatives are widely recognized for their biological activity, particularly as synthetic auxins, a class of plant growth regulators.[5][6][7]

Plant Growth Regulation:

(2-Nitrophenoxy)acetic acid, due to its structural similarity to naturally occurring auxins like indole-3-acetic acid (IAA), is anticipated to exhibit auxin-like activity. At low concentrations, it is expected to promote cell elongation, root initiation, and fruit development. Conversely, at higher concentrations, it may act as an herbicide by inducing uncontrolled growth, leading to plant death. This dual functionality makes it a candidate for research in agriculture for enhancing crop yields or as a selective herbicide.

Diagrams and Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of (2-Nitrophenoxy)acetic acid.

Caption: Workflow for the synthesis of (2-Nitrophenoxy)acetic acid.

Proposed Mechanism of Action as a Plant Growth Regulator

The diagram below outlines the putative signaling pathway of (2-Nitrophenoxy)acetic acid as an auxin mimic in plants.

Caption: Putative auxin signaling pathway for (2-Nitrophenoxy)acetic acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-(2-Nitrophenoxy)acetic acid | 1878-87-1 | FN70759 [biosynth.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. iscientific.org [iscientific.org]

- 6. mdpi.com [mdpi.com]

- 7. Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of o-Nitrophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Nitrophenylacetic acid, a seemingly simple organic molecule, holds a significant place in the history of organic synthesis and continues to be a valuable building block in modern chemistry. Its discovery, rooted in the late 19th century, paved the way for further exploration of nitro-aromatic compounds and their reactivity. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical properties of o-nitrophenylacetic acid. It includes detailed experimental protocols from foundational literature, a summary of its physicochemical data, and visualizations of the core synthetic pathways.

Discovery and Historical Context

Seidel's investigation revealed that the low yield was not due to the final hydrolysis step, but rather the formation of side products during the reaction of o-nitrobenzyl chloride with potassium cyanide. He noted that the hydrolysis of the intermediate, o-nitrobenzyl cyanide, to o-nitrophenylacetic acid proceeds quantitatively. This clarification solidified the synthetic route and provided a deeper understanding of the reaction mechanism.

This early work was part of a broader effort in the late 19th century to understand the chemistry of aromatic compounds and their derivatives, which was crucial for the development of dyes, pharmaceuticals, and other industrial chemicals.

Physicochemical Properties

o-Nitrophenylacetic acid is a yellow to beige crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | |

| Molar Mass | 181.15 g/mol | |

| Melting Point | 137-140 °C | |

| Boiling Point | 314.24 °C (rough estimate) | |

| Density | 1.4283 g/cm³ (rough estimate) | |

| pKa | 4 (at 25 °C) | |

| Appearance | Crystalline Powder | |

| Color | Yellow to beige |

Key Synthetic Methodologies

The Gabriel and Meyer Synthesis (via Seidel, 1881)

The historical synthesis of o-nitrophenylacetic acid, as investigated by P. Seidel based on the work of Gabriel and Meyer, involves a two-step process starting from o-nitrobenzyl chloride.

Step 1: Synthesis of o-Nitrobenzyl Cyanide

This step involves the nucleophilic substitution of the chlorine atom in o-nitrobenzyl chloride by a cyanide group.

Caption: Synthesis of o-Nitrobenzyl Cyanide.

Step 2: Hydrolysis of o-Nitrobenzyl Cyanide

The resulting o-nitrobenzyl cyanide is then hydrolyzed, typically under acidic conditions, to yield o-nitrophenylacetic acid.

Caption: Hydrolysis to o-Nitrophenylacetic Acid.

Experimental Protocol (as described by Seidel, 1881):

-

Materials: o-Nitrobenzyl chloride, potassium cyanide, alcohol, water, and a suitable acid for hydrolysis (e.g., hydrochloric acid).

-

Procedure for o-Nitrobenzyl Cyanide Synthesis: An alcoholic solution of o-nitrobenzyl chloride is slowly added to a solution of potassium cyanide in a small amount of water. The reaction mixture changes color from violet to red and then to dark violet upon warming, finally becoming a light reddish-brown with the precipitation of sodium chloride. The mixture is heated for 6-7 hours. After cooling, a 2-3 fold volume of water is added, causing a light brown oil to separate, which solidifies upon standing.

-

Procedure for Hydrolysis: The crude o-nitrobenzyl cyanide is then subjected to hydrolysis. While Seidel's paper focuses on the formation of the cyanide, it confirms that the hydrolysis to the corresponding acid is quantitative. A typical acid-catalyzed hydrolysis would involve refluxing the cyanide with a strong acid like hydrochloric acid or sulfuric acid.

-

Work-up and Purification: After hydrolysis, the reaction mixture is cooled, and the precipitated o-nitrophenylacetic acid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Nitration of Phenylacetic Acid

A more direct and common laboratory-scale synthesis involves the nitration of phenylacetic acid. This method, however, typically yields a mixture of ortho, meta, and para isomers, requiring separation.

Caption: Synthesis via Nitration of Phenylacetic Acid.

General Experimental Protocol for Nitration:

-

Materials: Phenylacetic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: Phenylacetic acid is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. The temperature is carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific period.

-

Work-up and Purification: The reaction mixture is then poured onto ice, and the precipitated nitrophenylacetic acid isomers are collected by filtration. The isomers can be separated by techniques such as fractional crystallization or chromatography.

Modern Synthetic Applications

o-Nitrophenylacetic acid serves as a versatile intermediate in the synthesis of various organic compounds, particularly heterocyclic structures.

Precursor to Indole Derivatives (Related to Reissert Synthesis)

While the classic Reissert indole synthesis starts with o-nitrotoluene, the underlying principle of reductive cyclization is relevant. The nitro group of o-nitrophenylacetic acid can be reduced to an amino group, which can then undergo intramolecular cyclization to form oxindoles and other related heterocyclic systems.

physical and chemical properties of (2-Nitrophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitrophenoxy)acetic acid, with the CAS number 1878-87-1, is an aromatic compound of interest in various chemical and biological research fields.[1][2][3] Its structure, featuring a nitro group on the phenoxy ring, imparts specific chemical properties that make it a subject of study. This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Nitrophenoxy)acetic acid, along with general experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

The fundamental properties of (2-Nitrophenoxy)acetic acid are summarized in the tables below. It is important to distinguish this compound from its isomer, (2-Nitrophenyl)acetic acid (CAS 3740-52-1), as their properties differ.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 1878-87-1 | [2][3] |

| Molecular Formula | C₈H₇NO₅ | [2][3][4] |

| Molecular Weight | 197.14 g/mol | [2][4] |

| Appearance | Beige powder; White to light yellow powder to crystal | [5] |

| Melting Point | 157-160 °C | |

| Boiling Point | 334.23 °C (rough estimate) | |

| Water Solubility | Soluble | [5] |

| pKa | 2.896 (at 25°C) |

Spectroscopic Data

| Spectroscopy | Details | Source |

| Infrared (IR) Spectroscopy | KBr WAFER and ATR-IR spectra available. | [2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR spectrum available. | [2][6] |

| Mass Spectrometry (MS) | GC-MS data available; m/z top peak at 106. | [2] |

Experimental Protocols

General Synthesis of (2-Nitrophenoxy)acetic Acid

Reaction Scheme:

2-Nitrophenol + a-Haloacetic acid ester → (2-Nitrophenoxy)acetic acid ester --(Hydrolysis)--> (2-Nitrophenoxy)acetic acid

General Procedure:

-

Alkylation: To a solution of 2-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a slight molar excess of a base (e.g., anhydrous potassium carbonate or sodium hydride) to form the corresponding phenoxide. To this mixture, add a slight molar excess of an α-haloacetic acid ester (e.g., ethyl bromoacetate or methyl chloroacetate) dropwise at room temperature. The reaction mixture is then typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Ester: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Hydrolysis: The purified (2-Nitrophenoxy)acetic acid ester is then subjected to hydrolysis. This can be achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Acidification and Purification of the Final Product: After the hydrolysis is complete, the reaction mixture is cooled, and if basic hydrolysis was performed, it is acidified with a mineral acid (e.g., HCl) to precipitate the (2-Nitrophenoxy)acetic acid. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization Protocols

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

A small amount of the solid (2-Nitrophenoxy)acetic acid is placed directly on the ATR crystal.

-

The anvil is pressed against the sample to ensure good contact.

-

The infrared spectrum is recorded over a suitable range (typically 4000-400 cm⁻¹).

-

Characteristic peaks to be observed include: O-H stretching of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C-O stretching of the ether and carboxylic acid (~1200-1300 cm⁻¹), and N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹).

-

-

Objective: To determine the carbon framework of the molecule.

-

Methodology (¹³C NMR):

-

A sufficient amount of (2-Nitrophenoxy)acetic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.

-

The chemical shifts of the carbon atoms are recorded and analyzed to confirm the structure. Expected signals would correspond to the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the ether linkage.

-

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of (2-Nitrophenoxy)acetic acid in a volatile organic solvent is prepared.

-

The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

-

The molecular ion peak should correspond to the molecular weight of the compound, and the fragmentation pattern provides structural information.

-

Visualizations

General Experimental Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like (2-Nitrophenoxy)acetic acid.

Caption: A general workflow for the synthesis and characterization of (2-Nitrophenoxy)acetic acid.

References

- 1. CAS 1878-87-1: 2-Nitrophenoxyacetic acid | CymitQuimica [cymitquimica.com]

- 2. (2-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-NITROPHENOXY)ACETIC ACID | CAS 1878-87-1 [matrix-fine-chemicals.com]

- 4. 2-(2-Nitrophenoxy)acetic acid | 1878-87-1 | FN70759 [biosynth.com]

- 5. 2-(2-nitrophenoxy)acetic acid1878-87-1,Purity96%_Chemical Point UG [molbase.com]

- 6. spectrabase.com [spectrabase.com]

(2-Nitrophenoxy)acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2-Nitrophenoxy)acetic acid, a key chemical intermediate with potential applications in agrochemicals and pharmaceuticals. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, outlines a method for evaluating its biological activity, and describes a key signaling pathway associated with its presumed mode of action.

Core Chemical and Physical Properties

(2-Nitrophenoxy)acetic acid, a derivative of phenoxyacetic acid, possesses distinct physicochemical properties that are crucial for its application and handling.

| Property | Value |

| CAS Number | 1878-87-1 |

| Molecular Weight | 197.14 g/mol |

| Molecular Formula | C₈H₇NO₅ |

| Synonyms | o-Nitrophenoxyacetic acid, 2-NPAA |

Synthesis Protocol: Williamson Ether Synthesis

(2-Nitrophenoxy)acetic acid can be synthesized via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This procedure involves the reaction of a phenoxide with an alkyl halide. In this case, 2-nitrophenol is reacted with chloroacetic acid in the presence of a base.

Experimental Protocol:

Materials:

-

2-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper

Procedure:

-

Deprotonation of 2-Nitrophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2-nitrophenol in an aqueous solution of sodium hydroxide (e.g., 30% w/v). Stir the mixture until the 2-nitrophenol has completely dissolved, forming the sodium 2-nitrophenoxide salt.

-

Addition of Chloroacetic Acid: To the solution from step 1, add a slight molar excess of chloroacetic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, as confirmed with pH paper. This will protonate the carboxylic acid and may cause the product to precipitate.

-

Extract the aqueous mixture with diethyl ether. Collect the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.

-

Isolation of Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude (2-Nitrophenoxy)acetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Biological Activity: Auxin-like Properties

Phenoxyacetic acid derivatives are well-known for their auxin-like activity, acting as plant growth regulators. The biological activity of (2-Nitrophenoxy)acetic acid can be evaluated using the classic Avena coleoptile curvature test.

Experimental Protocol: Avena Coleoptile Curvature Test

Materials:

-

Oat (Avena sativa) seeds

-

Agar

-

Petri dishes

-

Test solutions of (2-Nitrophenoxy)acetic acid at various concentrations

-

Control solution (e.g., water or buffer)

-

A dark, humid environment for germination and incubation

-

A light source for phototropism induction (if needed for comparison)

-

A protractor or image analysis software for measuring curvature

Procedure:

-

Germination of Oat Seeds: Germinate oat seeds in the dark on moist filter paper in Petri dishes for approximately 3-4 days until the coleoptiles are about 2-3 cm long.

-

Preparation of Coleoptiles: Using a dim red light, decapitate the coleoptiles by removing the apical tip (approximately 1-2 mm). This removes the primary source of endogenous auxin.

-

Application of Test Substance: Prepare agar blocks containing the test substance, (2-Nitrophenoxy)acetic acid, at various concentrations. A control block with no test substance should also be prepared.

-

Place a single agar block asymmetrically on the cut surface of each decapitated coleoptile.

-

Incubation: Place the coleoptiles in a dark, humid chamber for a period of 1-2 hours.

-

Measurement of Curvature: After the incubation period, measure the angle of curvature of each coleoptile. The degree of curvature is proportional to the auxin activity of the substance.

Signaling Pathway: TIR1/AFB-Mediated Auxin Signaling

The auxin-like activity of compounds like (2-Nitrophenoxy)acetic acid is primarily mediated through the TIR1/AFB signaling pathway. This pathway regulates gene expression in response to auxin.

Logical Flow of the TIR1/AFB Pathway:

-

In the absence of auxin, AUX/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.

-

When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein and the AUX/IAA repressor.

-

This interaction leads to the ubiquitination of the AUX/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

The ubiquitinated AUX/IAA protein is then targeted for degradation by the 26S proteasome.

-

The degradation of the AUX/IAA repressor releases the ARF transcription factor.

-

The now-active ARF can bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription and subsequent physiological responses, such as cell elongation and growth.

Caption: TIR1/AFB-mediated auxin signaling pathway.

Solubility of (2-Nitrophenoxy)acetic Acid: A Technical Guide for Researchers

For immediate release:

This technical guide offers a comprehensive overview of the solubility characteristics of (2-Nitrophenoxy)acetic acid, a crucial parameter for its application in research, drug development, and chemical synthesis. While specific quantitative solubility data for this compound in various organic solvents remains limited in publicly available literature, this document provides researchers with the necessary protocols to generate such data reliably.

Introduction to (2-Nitrophenoxy)acetic Acid

(2-Nitrophenoxy)acetic acid is a monocarboxylic acid that consists of an acetic acid moiety substituted with a 2-nitrophenoxy group at the alpha-carbon position.[1] It belongs to the class of C-nitro compounds and aromatic ethers.[1] Its chemical structure plays a significant role in its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is fundamental for applications in formulation development, reaction chemistry, and biological assays.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol [1] |

| IUPAC Name | 2-(2-nitrophenoxy)acetic acid[1] |

| Appearance | Off-white powder (for the related isomer 4-Nitrophenoxyacetic acid)[2] |

| Melting Point | 183-190 ºC (for the related isomer 4-Nitrophenoxyacetic acid)[2] |

Quantitative Solubility Data

To facilitate progress in research involving (2-Nitrophenoxy)acetic acid, a standardized table is provided below for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of (2-Nitrophenoxy)acetic Acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| [Other Solvents] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] The following protocol provides a detailed procedure for measuring the solubility of (2-Nitrophenoxy)acetic acid.

Materials:

-

(2-Nitrophenoxy)acetic acid (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Solvent: Prepare a known volume of the desired solvent in a glass vial.

-

Addition of Solute: Add an excess amount of solid (2-Nitrophenoxy)acetic acid to the vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by consistent solubility values.[5]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation of the samples is recommended to pellet the excess solid.[6]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of (2-Nitrophenoxy)acetic acid.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the solubility determination process.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Logical flow of the solubility measurement process.

References

The Molecular Hijacking of Plant Growth: An In-depth Technical Guide to the Mechanism of Action of Nitrophenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nitrophenoxyacetic acid derivatives represent a class of synthetic auxins that have been utilized for their potent herbicidal activity. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby hijacking the plant's endogenous hormonal signaling pathways and leading to uncontrolled, lethal growth. This technical guide provides a comprehensive exploration of the core mechanism of action of these compounds, delving into their molecular interactions with the auxin perception machinery, the subsequent downstream signaling cascades, and the structural determinants of their biological activity. Detailed experimental protocols for investigating these mechanisms are provided to empower researchers in the field of herbicide science and plant biology.

Introduction: The Auxin Mimicry Strategy

Plants, as sessile organisms, rely on a sophisticated network of phytohormones to orchestrate their growth, development, and responses to environmental cues. Among these, auxin stands as a master regulator, governing processes such as cell division, elongation, and differentiation. Synthetic auxins, including nitrophenoxyacetic acid derivatives, exert their herbicidal effects by overwhelming this finely tuned system. At high concentrations, these synthetic compounds induce a state of chaotic and unsustainable growth in susceptible plants, ultimately leading to their demise.[1] This guide will dissect the molecular underpinnings of this process, from receptor binding to the downstream transcriptional reprogramming that seals the plant's fate.

Core Mechanism of Action: The TIR1/AFB Co-Receptor Complex as the Primary Target

The central hub for auxin perception in plants is a co-receptor complex composed of a member of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2][3] Nitrophenoxyacetic acid derivatives, like other synthetic auxins, initiate their action by binding to this complex.

The "Molecular Glue" Hypothesis in Action

The interaction between TIR1/AFB proteins and Aux/IAA repressors is inherently weak. Auxin, whether natural or synthetic, acts as a "molecular glue," stabilizing this interaction.[4] The auxin molecule fits into a pocket on the TIR1/AFB protein, creating a composite surface that enhances the binding affinity for the degron motif of an Aux/IAA protein.

dot

Figure 1: The core mechanism of action of nitrophenoxyacetic acid derivatives.

Ubiquitination and Degradation of Aux/IAA Repressors

The stabilized TIR1/AFB-auxin-Aux/IAA complex is recognized by the broader Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This recognition event triggers the polyubiquitination of the Aux/IAA repressor. The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.

Derepression of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs. The degradation of Aux/IAA proteins releases ARFs from this repression, allowing them to either activate or repress the transcription of a vast array of downstream genes involved in growth and development. The massive and sustained activation of these genes by high concentrations of nitrophenoxyacetic acid derivatives leads to the observed herbicidal effects.

Structure-Activity Relationships: The Chemical Determinants of Auxinic Activity

The herbicidal potency of nitrophenoxyacetic acid derivatives is intricately linked to their chemical structure. Key structural features that influence their interaction with the TIR1/AFB co-receptor complex and subsequent biological activity include:

-

The Acetic Acid Side Chain: The carboxylic acid group is essential for activity, as it mimics the carboxylate of IAA and is crucial for interaction with the receptor.

-

The Phenoxy Linkage: The ether linkage provides the correct spatial orientation of the aromatic ring relative to the acetic acid side chain.

-

Substitution on the Phenyl Ring: The position, number, and nature of substituents on the phenyl ring are critical determinants of activity. For nitrophenoxyacetic acids, the position of the nitro group (ortho, meta, or para) significantly impacts binding affinity and herbicidal efficacy. Halogen substitutions, often found in other phenoxyacetic acid herbicides like 2,4-D, also play a major role in determining activity and selectivity.[5][6] Generally, a halogen at the 4-position of the aromatic ring is important for auxinic activity.[5]

| Derivative | Position of Nitro Group | Relative Herbicidal Activity (Hypothetical) |

| 2-Nitrophenoxyacetic Acid | Ortho | Moderate to High |

| 3-Nitrophenoxyacetic Acid | Meta | Low to Moderate |

| 4-Nitrophenoxyacetic Acid | Para | High |

| 2,4-Dinitrophenoxyacetic Acid | Ortho, Para | Variable (may exhibit different modes of action) |

Table 1: Hypothetical structure-activity relationship of nitrophenoxyacetic acid derivatives. Actual activity can vary depending on the plant species and experimental conditions.

Experimental Methodologies for Elucidating the Mechanism of Action

Validating the auxin-like mechanism of action of nitrophenoxyacetic acid derivatives requires a combination of in vitro and in vivo experimental approaches.

In Vitro Receptor-Ligand Binding Assays

These assays directly measure the binding affinity of a nitrophenoxyacetic acid derivative to the TIR1/AFB receptor. Radioligand binding assays are a gold standard for this purpose.[7][8][9]

dot

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

-

Receptor Preparation:

-

Express and purify the TIR1/AFB protein of interest (e.g., from Arabidopsis thaliana) using a suitable expression system (e.g., insect cells or E. coli).

-

Prepare membrane fractions or use the purified protein in a soluble form.

-

-

Ligand Preparation:

-

Obtain a radiolabeled auxin with high specific activity (e.g., [³H]IAA).

-

Prepare a series of dilutions of the unlabeled nitrophenoxyacetic acid derivative (the competitor).

-

-

Incubation:

-

In a multi-well plate, incubate a fixed concentration of the purified receptor and the radiolabeled auxin with varying concentrations of the nitrophenoxyacetic acid derivative.

-

Allow the reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled auxin against the concentration of the nitrophenoxyacetic acid derivative.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the inhibition constant (Ki) to determine the affinity of the nitrophenoxyacetic acid derivative for the receptor.

-

In Vivo Analysis of Auxin-Responsive Gene Expression

To confirm that the binding of nitrophenoxyacetic acid derivatives to the auxin receptor translates into a physiological response, the expression of known auxin-responsive genes can be measured using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[10][11]

Step-by-Step Protocol for RT-qPCR Analysis:

-

Plant Material and Treatment:

-

Grow seedlings of a model plant species (e.g., Arabidopsis thaliana) under controlled conditions.

-

Treat the seedlings with a defined concentration of the nitrophenoxyacetic acid derivative or a mock control for a specific duration.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the plant tissue and immediately freeze it in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable kit or protocol.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.

-

-

Quantitative PCR (qPCR):

-

Design primers specific to the target auxin-responsive genes (e.g., members of the Aux/IAA, GH3, and SAUR gene families) and a reference gene for normalization.

-

Perform qPCR using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in the treated and control samples.

-

Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Compare the expression levels in the nitrophenoxyacetic acid-treated samples to the mock-treated samples to determine the fold change in gene expression.

-

Conclusion and Future Directions

The herbicidal action of nitrophenoxyacetic acid derivatives is a clear example of molecular mimicry, where a synthetic molecule exploits a fundamental biological pathway for targeted disruption. Their primary mechanism of action involves binding to the TIR1/AFB auxin co-receptor complex, which triggers the degradation of Aux/IAA transcriptional repressors and leads to a lethal cascade of uncontrolled gene expression and growth.

Future research in this area should focus on:

-

Determining the specific binding affinities of various nitrophenoxyacetic acid derivatives to different members of the TIR1/AFB family. This will provide a more nuanced understanding of their selectivity and potential for developing more targeted herbicides.

-

Investigating the downstream transcriptional networks activated by these compounds. A comprehensive understanding of the genes and pathways affected will offer deeper insights into the precise physiological changes that lead to plant death.

-

Exploring the potential for engineering resistance or tolerance in crop plants. By modifying the auxin signaling pathway, it may be possible to create crops that are resistant to these herbicides, providing a valuable tool for weed management.

By continuing to unravel the intricate molecular details of how nitrophenoxyacetic acid derivatives interact with the plant auxin signaling pathway, we can pave the way for the development of more effective and sustainable agricultural technologies.

References

- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of (2-Nitrophenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Nitrophenoxy)acetic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of (2-Nitrophenoxy)acetic acid.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2-Nitrophenoxy)acetic acid (C₈H₇NO₅, Molecular Weight: 197.14 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-11 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet of doublets | 1H | Ar-H (ortho to -NO₂) |

| ~7.6 | Triplet of doublets | 1H | Ar-H (para to -O-) |

| ~7.2 | Doublet of doublets | 1H | Ar-H (ortho to -O-) |

| ~7.1 | Triplet of doublets | 1H | Ar-H (meta to -NO₂) |

| ~4.8 | Singlet | 2H | -O-CH₂- |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | -COOH |

| ~150 | Ar-C-O |

| ~141 | Ar-C-NO₂ |

| ~134 | Ar-CH |

| ~126 | Ar-CH |

| ~122 | Ar-CH |

| ~116 | Ar-CH |

| ~66 | -O-CH₂- |

Note: Data is based on typical chemical shift ranges for the respective functional groups and may vary with experimental conditions.[1][2][3][4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic) |

| ~1520, ~1350 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Strong | C-O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 152 | [M - COOH]⁺ |

| 138 | [M - OCH₂COOH]⁺ |

| 122 | [M - NO₂ - COOH]⁺ |

| 106 | [C₆H₄O₂]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on the structure of (2-Nitrophenoxy)acetic acid and general fragmentation rules for carboxylic acids and nitroaromatic compounds.[5] For the related compound (2-Nitrophenyl)acetic acid, prominent peaks are observed at m/z 136, 77, and 91.[6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

-

Weigh 5-10 mg of (2-Nitrophenoxy)acetic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and ensure the solution is homogeneous. Gentle vortexing may be applied.

1.2. ¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

1.3. ¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

1.4. Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and report the chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.

Infrared (IR) Spectroscopy

2.1. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry (2-Nitrophenoxy)acetic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

2.2. IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum should be presented in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

3.1. Sample Preparation:

-

Prepare a dilute solution of (2-Nitrophenoxy)acetic acid (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

3.2. Mass Spectrum Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure elution of the compound.

3.3. Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a database if available.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (2-Nitrophenoxy)acetic acid.

Caption: Spectroscopic Analysis Workflow.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of (2-Nitrophenoxy)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

(2-Nitrophenoxy)acetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Biological Activities and Quantitative Data

The therapeutic potential of (2-Nitrophenoxy)acetic acid derivatives is underscored by a growing body of quantitative data from various in vitro and in vivo studies. This section summarizes the key findings across major biological activities, with data presented in a clear, tabular format to facilitate comparison and analysis.

Anticancer Activity

Derivatives of (2-nitrophenoxy)acetic acid have been investigated for their cytotoxic effects against various cancer cell lines. The acetamide derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has shown notable anticancer activity.[1][2][3][4][5] The following table summarizes the available quantitative data for representative compounds.

| Compound | Cell Line | Activity Metric | Value | Reference |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | % Inhibition | 65.4% | [1][4] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | % Inhibition | 60.2% | [1][4] |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | CCRF-CEM (Leukemia) | logGI50 | -6.06 | [6] |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | HL-60(TB) (Leukemia) | logGI50 | -6.53 | [6] |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | MOLT-4 (Leukemia) | logGI50 | -6.52 | [6] |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | SR (Leukemia) | logGI50 | -6.51 | [6] |

Anti-inflammatory Activity

A significant area of investigation for phenoxyacetic acid derivatives has been their anti-inflammatory potential, with many compounds demonstrating potent activity as selective COX-2 inhibitors.[7][8][9][10] The inhibition of COX-2 is a key mechanism for mediating anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9] The following table presents quantitative data from in vitro and in vivo anti-inflammatory assays.

| Compound | Assay | Activity Metric | Value | Reference |

| Phenoxyacetic acid derivative | COX-2 Inhibition | IC50 | 0.06 µM | [7] |

| Celecoxib (Reference) | COX-2 Inhibition | IC50 | 0.05 µM | [7] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Carrageenan-induced paw edema | % Inhibition | 58.6% | [1][4] |

| Phenylacetic acid derivative 8 | Adjuvant-induced arthritis | Potency vs. Fenclofenac | 40x | [11] |

| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) | Adjuvant arthritis test | - | Active | [12][13] |

Antimicrobial Activity

(2-Nitrophenoxy)acetic acid derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens. The nitro group is a well-established pharmacophore in antimicrobial agents, often acting through the generation of reactive nitrogen species that can damage microbial DNA and other cellular components.[14][15] The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Enterococcus faecalis | < 15.6 | [16] |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Mycobacterium smegmatis | < 15.6 | [16] |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Escherichia coli | < 15.6 | [16] |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Proteus vulgaris | < 15.6 | [16] |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Enterobacter cloacae | 15.6 | [16] |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | < 15.6 | [16] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the biological activities of (2-Nitrophenoxy)acetic acid derivatives.

Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide

The synthesis of this notable anticancer and anti-inflammatory agent is achieved through a multi-step process.[1][4]

-

Synthesis of 1-(4-chlorophenyl)ethanamine: This intermediate is prepared via the Leuckart reaction, which involves the reductive amination of 4-chloroacetophenone using formamide or ammonium formate.

-

Synthesis of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide: The synthesized amine is then reacted with chloroacetyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane.

-

Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide: The final compound is obtained by the reaction of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide with 4-nitrophenol in the presence of a base like anhydrous potassium carbonate and a catalytic amount of potassium iodide in refluxing dry acetone.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19][20]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[19]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24-72 hours.[19]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[21]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[2][11][16][22][23]

-

Animal Model: Wistar rats are typically used for this assay.[22]

-

Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rat to induce localized inflammation and edema.[2][11]

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (which receives only the vehicle and carrageenan).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][24][25][26]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.[25]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[25]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[21]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[21][25]

Visualizations: Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Caption: COX-2 Inhibition Pathway by (2-Nitrophenoxy)acetic acid Derivatives.

Caption: Experimental Workflow for the In Vitro MTT Cytotoxicity Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. inotiv.com [inotiv.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]